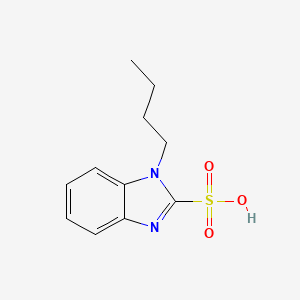

1-butyl-1H-benzimidazole-2-sulfonic acid

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

1-butylbenzimidazole-2-sulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O3S/c1-2-3-8-13-10-7-5-4-6-9(10)12-11(13)17(14,15)16/h4-7H,2-3,8H2,1H3,(H,14,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIAKIQVCJSSRCY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN1C2=CC=CC=C2N=C1S(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90378265 | |

| Record name | 1-butyl-1H-benzimidazole-2-sulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90378265 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

300707-13-5 | |

| Record name | 1-butyl-1H-benzimidazole-2-sulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90378265 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Butanol from Lignocellulosic Biomass:

N-butanol can be produced through the Acetone-Butanol-Ethanol (ABE) fermentation of sugars derived from lignocellulosic biomass, such as agricultural residues (corn stover, wheat straw), forestry waste, and dedicated energy crops. rsc.orgmdpi.comglobalccsinstitute.com This process utilizes various strains of Clostridium bacteria to convert hexose (B10828440) and pentose (B10789219) sugars into a mixture of solvents. mdpi.com Advances in metabolic engineering and process optimization are continuously improving the yield and selectivity towards butanol. mdpi.com

Below is a table summarizing representative butanol yields from different lignocellulosic feedstocks through fermentation processes.

| Feedstock | Pretreatment Method | Microorganism | Butanol Yield (g/L) | Reference |

| Sugarcane Bagasse | Alkali | Clostridium acetobutylicum GX01 | 14.17 | researchgate.net |

| Wheat Straw | Biological | C. cellulovorans / C. beijerinckii | 14.2 | researchgate.net |

| Corn Stover | Dilute Acid | Clostridium acetobutylicum P260 | >5.5 | mdpi.com |

| Wheat Bran | Dilute Acid | Clostridium beijerinckii ATCC 55025 | 8.8 | mdpi.com |

O Phenylenediamine and C1 Source from Biomass:

The benzimidazole (B57391) core requires o-phenylenediamine (B120857) and a C1 source like formic acid.

Aromatic Precursors from Lignin (B12514952): Lignin, a complex aromatic biopolymer, is a promising renewable source for aromatic chemicals. rsc.org Through catalytic depolymerization and subsequent upgrading, lignin can be converted into a variety of phenolic compounds. rsc.orgresearchgate.net These phenols can then be transformed into anilines via catalytic amination. rsc.orgresearchgate.netnih.gov While the direct, high-yield synthesis of o-phenylenediamine from lignin is a significant challenge, the production of aniline (B41778) from lignin-derived phenols is a critical first step. Further research into selective amination and functionalization could pave the way for bio-based o-phenylenediamine.

Formic Acid from Biomass Oxidation: Formic acid can be produced through the catalytic oxidation of various biomass sources, including cellulose, glucose, and even raw lignocellulose. researchgate.netrsc.orgrsc.orgvupas.eupku.edu.cn This process offers a green alternative to the conventional petrochemical route. rsc.org Research has demonstrated significant yields of formic acid from different biomass types under various catalytic systems. rsc.orgrsc.org

The following table presents data on formic acid yields from the oxidation of different biomass feedstocks.

| Feedstock | Catalytic System/Conditions | Formic Acid Yield (%) | Reference |

| Lignocellulosic Biomass (Red Pine) | CO2 / H2O2, 170°C | 36.18 | rsc.org |

| Corn Stover | CO2 / H2O2, 170°C | 17.43 | rsc.org |

| Wheat Stover | CO2 / H2O2, 170°C | 20.45 | rsc.org |

| Cellulose | H5PV2Mo10O40 / Air, 100°C | 35.0 | vupas.eu |

| Glucose | H5PV2Mo10O40 / Air, 100°C | 52.0 | vupas.eu |

Conceptual Biorenewable Synthesis Pathway

A hypothetical green chemistry pathway to 1-butyl-1H-benzimidazole-2-sulfonic acid, based on the utilization of these biorenewable feedstocks, would involve several key steps:

Precursor Synthesis:

Production of n-butanol via ABE fermentation of sugars from hydrolyzed lignocellulosic biomass. rsc.orgmdpi.com

Generation of o-phenylenediamine from lignin-derived aromatic precursors through catalytic amination and functionalization. rsc.org

Synthesis of formic acid by the catalytic oxidation of the cellulosic or hemicellulosic fraction of biomass. rsc.orgrsc.org

Benzimidazole Ring Formation: Condensation of the bio-derived o-phenylenediamine with bio-derived formic acid. This reaction is a well-established method for forming the benzimidazole ring and can be performed under green conditions, such as in water or under solvent-free conditions. eijppr.commdpi.comumich.edu

N-Alkylation: The resulting 1H-benzimidazole would then be alkylated with bio-butanol to introduce the N-butyl group. Catalytic methods for the N-alkylation of amines and heterocycles with alcohols are known and represent a more atom-economical approach than using alkyl halides. core.ac.uk

Sulfonation: The final step would be the sulfonation of 1-butyl-1H-benzimidazole to yield the target compound. While traditional sulfonation often uses harsh reagents, research into greener sulfonation methods, potentially including electrochemical approaches, is ongoing.

This conceptual pathway highlights the potential for producing this compound from renewable resources. However, it is important to note that significant research and development are required to optimize each step and integrate them into a cohesive and economically viable process. The primary challenges lie in the selective and high-yield conversion of lignin to o-phenylenediamine and the development of efficient, green sulfonation techniques.

Mechanistic Investigations of Formation and Transformation Reactions

Reaction Mechanisms in Benzimidazole (B57391) Synthesis

The formation of the benzimidazole ring system is a cornerstone of heterocyclic chemistry, achievable through various synthetic routes. The most prevalent method involves the condensation of an o-phenylenediamine (B120857) with an aldehyde or carboxylic acid. The underlying mechanisms of this transformation are influenced by factors such as intermediates, catalysts, and the specific bond-forming strategies employed.

The reaction between an o-phenylenediamine and an aldehyde is a classic and efficient method for constructing the benzimidazole skeleton. The mechanism proceeds through two key stages: the formation of a Schiff base followed by an intramolecular cyclization and aromatization.

The process is initiated by the nucleophilic attack of one of the amino groups of o-phenylenediamine on the electrophilic carbonyl carbon of the aldehyde. This is often catalyzed by an acid, which protonates the carbonyl oxygen, enhancing its electrophilicity. The resulting tetrahedral intermediate, a hemiaminal, then eliminates a molecule of water to form a Schiff base (an imine).

Following the formation of the Schiff base intermediate, the second, free amino group on the benzene (B151609) ring performs an intramolecular nucleophilic attack on the imine carbon. This 7-exo-dig cyclization step forms the five-membered imidazole (B134444) ring. nih.gov The final step is the aromatization of the newly formed ring, which typically occurs via an oxidative dehydrogenation, often facilitated by air or another oxidizing agent present in the reaction medium, to yield the stable benzimidazole product. nih.gov

Catalysts play a pivotal role in benzimidazole synthesis by accelerating reaction rates, improving yields, and often enabling milder reaction conditions. The choice of catalyst can significantly influence the reaction pathway.

Solid Acids: Heterogeneous solid acid catalysts, such as alumina-sulfuric acid, zeolites, and sulfonic acid-functionalized silica (B1680970), are frequently employed. rsc.orgresearchgate.net Their primary role is to act as Brønsted or Lewis acids. They activate the aldehyde's carbonyl group by protonation, making it more susceptible to nucleophilic attack by the diamine. rsc.org This activation facilitates both the initial condensation to form the Schiff base and the subsequent cyclization step. The key advantages of solid acids include their ease of separation from the reaction mixture, reusability, and often environmentally benign nature. rsc.orgresearchgate.net

Ionic Liquids (ILs): Ionic liquids, particularly Brønsted acidic ionic liquids, have emerged as effective catalysts and reaction media for benzimidazole synthesis. nih.govresearchgate.net ILs can serve multiple functions. As a catalyst, the acidic cation of the IL can activate the aldehyde in a manner similar to solid acids. nih.gov As a solvent, their unique properties, such as high thermal stability and negligible vapor pressure, offer advantages in processing. rsc.org Some studies suggest that the ionic liquid can stabilize intermediates and transition states, thereby lowering the activation energy of the reaction. nih.gov For example, the ionic liquid [pmim]BF4 has been shown to activate the aldehyde, facilitating the nucleophilic attack by o-phenylenediamine and the subsequent cyclization and oxidative dehydrogenation steps. nih.gov

| Catalyst Type | Example(s) | Primary Mechanistic Role | Reference |

|---|---|---|---|

| Solid Acid | Alumina-Sulfuric Acid, Zeolites, SBA-15-Ph-PrSO3H | Activates carbonyl group of the aldehyde via protonation, facilitating nucleophilic attack and cyclization. | rsc.org |

| Ionic Liquid | [pmim]BF4, Sulfonic acid-functionalized ILs | Acts as both catalyst (activates aldehyde) and reaction medium; stabilizes intermediates. | nih.govresearchgate.net |

The crucial step in the formation of the imidazole ring is the construction of the second C–N bond during the intramolecular cyclization. While this occurs spontaneously from the Schiff base intermediate in the classic condensation reaction, other advanced methods focus specifically on forming this bond through different mechanistic pathways.

Copper-catalyzed intramolecular N-arylation (an Ullmann-type reaction) is a powerful strategy for C–N bond formation in benzimidazole synthesis. researchgate.netrsc.org This method typically involves a precursor like an N-(2-haloaryl)amidine. The mechanism is believed to proceed through an oxidative addition of the aryl halide to a Cu(I) catalyst, forming a Cu(III) intermediate. This is followed by reductive elimination, which forms the C–N bond and regenerates the Cu(I) catalyst. rsc.org This approach offers a high degree of control and is tolerant of a wide range of functional groups. researchgate.netnih.gov

The introduction of a sulfonyl group onto the benzimidazole core can occur at different positions. For the formation of a compound like 1-butyl-1H-benzimidazole-2-sulfonic acid, two distinct sulfonation steps are relevant: N-alkylation and C-sulfonation.

The formation of N-sulfonylated benzimidazoles, where the sulfonyl group is attached to a nitrogen atom, is typically achieved through a nucleophilic substitution (S_N2) reaction. nih.gov In this mechanism, a pre-formed benzimidazole acts as a nucleophile, attacking the electrophilic sulfur atom of a sulfonyl chloride (e.g., benzenesulfonyl chloride). This reaction is usually carried out in the presence of a base to deprotonate the N-H of the benzimidazole, increasing its nucleophilicity. nih.gov

The direct sulfonation at the C2 position of the benzimidazole ring to form a sulfonic acid is a type of electrophilic aromatic substitution. The reaction with a sulfonating agent like chlorosulfonic acid involves the formation of a highly electrophilic species (e.g., SO₃). mdpi.com The C2 carbon of the benzimidazole ring, being somewhat electron-rich and analogous to the α-position of pyrrole, is susceptible to electrophilic attack. The mechanism involves the attack of the C2 carbon on the electrophile, forming a resonance-stabilized cationic intermediate (a sigma complex). Subsequent loss of a proton from the C2 carbon re-establishes the aromaticity of the ring and yields the benzimidazole-2-sulfonic acid product. mdpi.com

Mechanistic Studies on this compound Reactivity

The reactivity of this compound is dictated by the electronic properties of the benzimidazole ring system, modified by the presence of the N-butyl group and the C2-sulfonic acid group.

Computational studies, such as Density Functional Theory (DFT) calculations, on analogous molecules like N-butyl-1H-benzimidazole provide significant insight into the distribution of electron density and the identification of reactive sites. nih.gov

Nucleophilic Sites: The primary nucleophilic centers in the molecule are the nitrogen atoms of the imidazole ring. The N3 atom, being a pyridine-type nitrogen with a lone pair of electrons in an sp² hybrid orbital in the plane of the ring, is a prominent site for protonation or coordination to electrophiles. The N1 nitrogen is also nucleophilic, though its lone pair is part of the aromatic π-system. Mulliken atomic charge analysis on the parent N-butyl-1H-benzimidazole shows a significant negative charge on the nitrogen atoms, confirming their nucleophilic character. nih.gov

Electrophilic Sites: The most electrophilic centers are the hydrogen atoms, particularly the acidic proton on the sulfonic acid group (-SO₃H). This proton is readily abstracted by a base. The carbon atoms of the benzene ring and the C2 carbon of the imidazole ring are also potential electrophilic sites, susceptible to attack by strong nucleophiles. Molecular Electrostatic Potential (MEP) analysis identifies the regions of positive potential (electrophilic) and negative potential (nucleophilic). For N-butyl-1H-benzimidazole, the most positive potential is located around the hydrogen atoms, indicating them as the most likely sites for electrophilic interactions. nih.gov The presence of the strongly electron-withdrawing sulfonic acid group at the C2 position significantly increases the electrophilicity of this carbon, making it a potential site for nucleophilic substitution reactions under certain conditions.

| Site | Character | Reasoning | Potential Reaction Type |

|---|---|---|---|

| N3 Atom | Nucleophilic | Lone pair of electrons in an sp² orbital; high electron density. | Protonation, Alkylation, Coordination to Lewis acids |

| Sulfonic Acid Proton (-OH) | Electrophilic (Acidic) | Highly polarized O-H bond due to electron-withdrawing SO₂ group. | Deprotonation by a base |

| C2 Carbon | Electrophilic | Attached to two electronegative nitrogen atoms and a strongly electron-withdrawing sulfonic acid group. | Nucleophilic substitution (e.g., displacement of the sulfonic acid group) |

| Benzene Ring Carbons | Electrophilic | General aromatic reactivity, influenced by the fused imidazole ring. | Electrophilic aromatic substitution (further substitution) |

Reaction Kinetics and Rate-Determining Steps

The sulfonation of aromatic compounds is a classic example of an electrophilic aromatic substitution reaction. The reaction kinetics are typically second order, depending on the concentrations of both the aromatic substrate and the sulfonating agent. In the context of forming this compound, the reaction would involve the interaction of 1-butyl-1H-benzimidazole with a sulfonating agent such as sulfur trioxide (SO₃) or concentrated sulfuric acid.

For 1-butyl-1H-benzimidazole, the presence of the butyl group on one of the nitrogen atoms and the inherent electronic properties of the benzimidazole ring system will influence the reactivity and the position of sulfonation. The imidazole ring is generally considered to be electron-rich and can be readily attacked by electrophiles. The sulfonation is expected to occur at the C2 position, which is activated by the two nitrogen atoms.

While specific kinetic data for the sulfonation of 1-butyl-1H-benzimidazole is scarce, the rate law can be generally expressed as:

Rate = k[1-butyl-1H-benzimidazole][SO₃]

The rate constant, k, would be influenced by factors such as temperature and the nature of the solvent.

Table 1: Postulated Kinetic Parameters for the Sulfonation of 1-butyl-1H-benzimidazole

| Parameter | Description | Postulated Value/Characteristic |

| Reaction Order | With respect to 1-butyl-1H-benzimidazole | First Order |

| With respect to Sulfonating Agent (e.g., SO₃) | First Order | |

| Overall Reaction Order | Second Order | |

| Rate-Determining Step | The slowest step in the reaction mechanism | Formation of the sigma complex (arenium ion) |

| Activation Energy (Ea) | The minimum energy required for the reaction to occur | Expected to be significant due to the temporary loss of aromaticity. |

This table is based on the general mechanism of electrophilic aromatic substitution and is intended to be illustrative in the absence of specific experimental data for this compound.

Structural Elucidation and Characterization of 1 Butyl 1h Benzimidazole 2 Sulfonic Acid

Spectroscopic Characterization Techniques

Spectroscopic methods are indispensable for determining the molecular structure of a compound. By analyzing the interaction of the molecule with electromagnetic radiation, detailed information about its atomic composition, bonding, and electronic properties can be obtained.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR, ¹³C-NMR, 2D-NMR including COSY)

NMR spectroscopy is a powerful tool for mapping the carbon-hydrogen framework of a molecule.

¹H-NMR Spectroscopy: This technique provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. For 1-butyl-1H-benzimidazole-2-sulfonic acid, one would expect to see distinct signals for the protons of the butyl group and the aromatic protons of the benzimidazole (B57391) ring. The integration of these signals would correspond to the number of protons in each group.

¹³C-NMR Spectroscopy: This method identifies the different types of carbon atoms in the molecule. The chemical shifts of the carbon signals would indicate whether they are part of the aliphatic butyl chain or the aromatic benzimidazole core.

2D-NMR (COSY): Correlation Spectroscopy would be used to establish the connectivity between protons, confirming the structure of the butyl group and the relative positions of the protons on the benzimidazole ring.

Hypothetical ¹H-NMR Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

|---|---|---|---|

| 7.8-8.0 | m | 2H | Aromatic protons |

| 7.4-7.6 | m | 2H | Aromatic protons |

| 4.2 | t | 2H | N-CH₂- |

| 1.8 | m | 2H | -CH₂-CH₂- |

| 1.3 | m | 2H | -CH₂-CH₃ |

Hypothetical ¹³C-NMR Data for this compound

| Chemical Shift (δ) ppm | Assignment |

|---|---|

| 145.0 | C=N |

| 140.0, 135.0 | Aromatic C (quaternary) |

| 125.0, 115.0 | Aromatic CH |

| 45.0 | N-CH₂- |

| 30.0 | -CH₂-CH₂- |

| 20.0 | -CH₂-CH₃ |

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

IR and Raman spectroscopy probe the vibrational modes of a molecule. The absorption or scattering of infrared radiation at specific frequencies corresponds to the stretching and bending of chemical bonds. Key expected vibrational bands for this compound would include S=O and S-O stretches from the sulfonic acid group, C-H stretches from the butyl group and aromatic ring, and C=N and C=C stretches from the benzimidazole ring.

Hypothetical IR and Raman Data for this compound

| Wavenumber (cm⁻¹) | Assignment |

|---|---|

| 3100-3000 | Aromatic C-H stretch |

| 2960-2850 | Aliphatic C-H stretch |

| 1620 | C=N stretch |

| 1450 | C=C stretch |

| 1250, 1050 | S=O stretch |

Mass Spectrometry (MS, ESI-MS, LC-MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. Techniques like Electrospray Ionization (ESI-MS) are particularly useful for polar and ionic compounds such as sulfonic acids. The mass spectrum would be expected to show a prominent molecular ion peak corresponding to the mass of the protonated or deprotonated molecule. Fragmentation patterns can also provide structural information.

Hypothetical Mass Spectrometry Data for this compound

| m/z | Assignment |

|---|---|

| 255.08 | [M+H]⁺ |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from lower to higher energy orbitals. For this compound, the UV-Vis spectrum would likely exhibit absorption bands characteristic of the π → π* transitions within the benzimidazole aromatic system.

Hypothetical UV-Vis Data for this compound

| λmax (nm) | Molar Absorptivity (ε) | Assignment |

|---|---|---|

| ~245 | ~10,000 | π → π* transition |

| ~275 | ~5,000 | π → π* transition |

Crystallographic and Topographical Analysis

X-ray Diffraction (XRD) for Single Crystal Structure Determination

Should a suitable single crystal of this compound be grown, X-ray diffraction would be the definitive method for determining its three-dimensional molecular structure. This technique would provide precise bond lengths, bond angles, and information about the crystal packing and intermolecular interactions, such as hydrogen bonding involving the sulfonic acid group.

Hypothetical Crystal Data for this compound

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.5 |

| b (Å) | 8.2 |

| c (Å) | 14.3 |

| β (°) | 95.0 |

Hirshfeld Surface Analysis and 2D Fingerprint Plots for Intermolecular Interactions

A comprehensive understanding of the supramolecular architecture of crystalline solids is crucial for correlating their structural features with their physicochemical properties. Hirshfeld surface analysis has emerged as a powerful tool for the investigation of intermolecular interactions in molecular crystals. This method provides a quantitative and visual approach to exploring the nature and extent of close contacts between neighboring molecules in a crystal lattice. By mapping various properties onto the Hirshfeld surface, such as the normalized contact distance (dnorm), it is possible to identify and quantify the different types of intermolecular interactions that govern the crystal packing.

The dnorm surface is generated based on the distances of any point on the surface to the nearest nucleus inside the surface (di) and the nearest nucleus outside the surface (de), normalized by the van der Waals radii of the respective atoms. The resulting surface is color-coded, with red regions indicating contacts shorter than the sum of the van der Waals radii (strong interactions), white regions representing contacts approximately equal to the van der Waals radii, and blue regions denoting contacts longer than the van der Waals radii (weaker interactions).

While a specific crystallographic study and subsequent Hirshfeld surface analysis for this compound is not publicly available in the searched literature, the analysis of structurally related benzimidazole derivatives provides a framework for understanding the expected intermolecular interactions. For instance, in many benzimidazole derivatives, hydrogen bonding and van der Waals forces are the predominant interactions governing the crystal packing.

For this compound, the presence of the sulfonic acid group would be expected to lead to strong hydrogen bonding interactions, likely involving the acidic proton and the sulfonyl oxygen atoms, as well as the nitrogen atoms of the benzimidazole ring. The butyl group, being nonpolar, would primarily engage in weaker van der Waals interactions, specifically H···H contacts. The aromatic benzimidazole core could also participate in π-stacking or C-H···π interactions.

A hypothetical Hirshfeld surface analysis of this compound would likely reveal the following key features:

dnorm Surface: Prominent red regions would be anticipated around the sulfonic acid group, indicative of strong O-H···O or O-H···N hydrogen bonds. The butyl chain would likely be surrounded by areas of white or light blue, corresponding to the weaker H···H contacts.

The following interactive data table summarizes the anticipated contributions of various intermolecular contacts to the Hirshfeld surface of this compound, based on the analysis of analogous compounds.

| Interaction Type | Expected Contribution (%) | Key Features in 2D Fingerprint Plot |

| O···H / H···O | High | Sharp, distinct spikes at low de and di values, indicative of strong hydrogen bonds. |

| H···H | High | A large, diffuse region in the center of the plot, characteristic of van der Waals contacts. |

| C···H / H···C | Moderate | "Wing-like" features, suggesting C-H···π interactions or other contacts involving carbon and hydrogen atoms. |

| N···H / H···N | Moderate | Spikes corresponding to potential N-H···N or C-H···N hydrogen bonds. |

| S···O / O···S | Low to Moderate | Contacts involving the sulfur and oxygen atoms of the sulfonic acid group. |

| C···C | Low | Indicates potential π-π stacking interactions between the benzimidazole rings. |

It is imperative to note that the precise quantification of these interactions and the detailed structural insights can only be obtained through experimental single-crystal X-ray diffraction analysis of this compound, followed by a thorough Hirshfeld surface analysis. The information presented here is based on chemical intuition and data from structurally similar compounds and serves as a predictive framework.

Theoretical and Computational Studies on 1 Butyl 1h Benzimidazole 2 Sulfonic Acid

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the molecular properties of a compound from first principles. These methods provide insights into the geometric, electronic, and reactive nature of molecules.

Density Functional Theory (DFT) Calculations for Optimized Molecular Geometries and Electronic Structures

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. For 1-butyl-1H-benzimidazole-2-sulfonic acid, DFT calculations, likely employing a functional such as B3LYP with a basis set like 6-311++G(d,p), would be used to determine its most stable three-dimensional conformation (optimized geometry). This involves calculating key structural parameters like bond lengths, bond angles, and dihedral angles. Such a study would reveal how the butyl group at the N1 position and the sulfonic acid group at the C2 position influence the geometry of the benzimidazole (B57391) core.

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map is a visual tool used to understand the charge distribution within a molecule. It illustrates the regions that are electron-rich (nucleophilic, typically colored in shades of red) and electron-poor (electrophilic, typically colored in shades of blue). For this compound, an MEP map would identify the likely sites for electrophilic and nucleophilic attack. It is expected that the oxygen atoms of the sulfonic acid group would represent regions of high negative potential, while the hydrogen atoms of the sulfonic acid and the benzimidazole ring would show positive potential.

Frontier Molecular Orbital (HOMO-LUMO) Analysis

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining a molecule's chemical reactivity, kinetic stability, and optical properties. A small energy gap suggests high reactivity. A computational analysis would provide the energy values of these orbitals and the energy gap, offering insights into the charge transfer interactions that can occur within the molecule.

Natural Bond Orbital (NBO) Analysis for Delocalization and Hyperconjugation

Natural Bond Orbital (NBO) analysis provides a detailed understanding of the bonding and electronic structure within a molecule. It examines charge transfer and hyperconjugative interactions between filled (donor) and vacant (acceptor) orbitals. For this compound, NBO analysis would quantify the stabilization energies associated with electron delocalization from the lone pairs of nitrogen and oxygen atoms to antibonding orbitals within the ring structure. This would elucidate the stability conferred by these intramolecular interactions.

Fukui Functions and Mulliken Atomic Charges for Reactivity Prediction

Fukui functions and Mulliken atomic charges are used to predict the reactivity of different atomic sites within a molecule. Mulliken population analysis assigns a partial charge to each atom, helping to understand the electrostatic interactions. Fukui functions provide a more nuanced view of reactivity by identifying which atoms are most susceptible to nucleophilic, electrophilic, or radical attack. These calculations would pinpoint the specific atoms on the this compound molecule most likely to participate in chemical reactions.

Topological Analysis of Electron Density

The Quantum Theory of Atoms in Molecules (QTAIM) is a method used to analyze the topology of the electron density, ρ(r). This analysis provides a rigorous definition of atoms, chemical bonds, and molecular structure. By locating the bond critical points (BCPs) and analyzing the properties of the electron density and its Laplacian (∇²ρ(r)) at these points, one can characterize the nature of the chemical bonds (e.g., covalent, ionic, hydrogen bonds). For the target compound, this analysis would offer a profound understanding of the intra- and intermolecular interactions that govern its structure and properties.

While the specific data for this compound is not available, the theoretical frameworks described above are the standard approaches that would be used to characterize it. Future research applying these computational methods would be invaluable for elucidating the detailed physicochemical properties of this compound.

Quantum Theory of Atoms in Molecules (QTAIM/AIM)

The Quantum Theory of Atoms in Molecules (QTAIM), also known as Atoms in Molecules (AIM) theory, is a profound method for analyzing the electron density of a molecule to partition it into atomic basins. This approach allows for the characterization of chemical bonds and non-covalent interactions based on the topological properties of the electron density at specific points called bond critical points (BCPs).

For benzimidazole derivatives, QTAIM analysis has been instrumental in elucidating the nature of intramolecular interactions. Studies on related compounds have demonstrated that the parameters at the BCPs, such as the electron density (ρ(r)), its Laplacian (∇²ρ(r)), and the total energy density (H(r)), can differentiate between covalent bonds, hydrogen bonds, and van der Waals interactions. While specific QTAIM data for this compound is not available in the cited literature, analysis of similar structures suggests that the sulfonic acid and butyl groups would significantly influence the electron density distribution across the benzimidazole core. The presence of intramolecular hydrogen bonding between the sulfonic acid group and the imidazole (B134444) nitrogen is a plausible feature that QTAIM could confirm and quantify.

Reduced Density Gradient (RDG)

The Reduced Density Gradient (RDG) is a computational tool derived from the electron density and its first derivative, which is particularly adept at identifying and visualizing non-covalent interactions (NCIs). By plotting the RDG against the electron density multiplied by the sign of the second Hessian eigenvalue (sign(λ₂)ρ), it is possible to distinguish between attractive interactions (like hydrogen bonds), weak van der Waals forces, and repulsive steric clashes.

In studies of benzimidazole derivatives, RDG analysis has provided visual evidence of various non-covalent interactions that contribute to molecular stability. For this compound, RDG analysis would be expected to reveal key interactions. These would likely include hydrogen bonding involving the sulfonic acid group, van der Waals interactions associated with the butyl chain and the aromatic rings, and potential steric repulsions. The resulting NCI plots would feature colored isosurfaces, where blue typically indicates strong attractive interactions, green signifies weaker van der Waals forces, and red highlights steric repulsion.

Electron Localization Function (ELF)

The Electron Localization Function (ELF) is a method used to visualize regions in a molecule where there is a high probability of finding an electron pair. ELF analysis provides a chemically intuitive picture of electron localization, clearly distinguishing core electrons, covalent bonds, and lone pairs. The ELF value ranges from 0 to 1, where higher values indicate a greater degree of electron localization.

For aromatic and heterocyclic systems like benzimidazole, ELF analysis reveals the delocalized nature of π-electrons in the rings and the localization of σ-bonds and lone pairs on heteroatoms. In this compound, ELF maps would be expected to show high localization in the C-H, C-C, C-N, S-O, and O-H bonds, as well as for the lone pairs on the nitrogen and oxygen atoms. The delocalized π-system of the benzimidazole ring would also be clearly delineated.

Localized Orbital Locator (LOL)

Similar to ELF, the Localized Orbital Locator (LOL) is another tool for visualizing electron localization, but it is based on the kinetic energy density. LOL provides a complementary perspective on chemical bonding and electron pairs. Regions of high LOL values correspond to areas where localized orbitals have a significant presence, such as in covalent bonds and lone pair regions.

For this compound, LOL analysis would reinforce the findings from ELF. It would depict the spatial arrangement of localized electron pairs, offering a clear picture of the covalent bond structure and the location of non-bonding electrons. The combination of ELF and LOL provides a comprehensive understanding of the electronic structure.

Computational Kinetics and Thermodynamics

Detailed computational studies on the reaction kinetics and thermodynamics for this compound are not extensively available in the reviewed literature. Such studies would typically involve density functional theory (DFT) calculations to model reaction pathways, for instance, in its synthesis or decomposition.

Prediction of Activation Energies and Thermodynamic Parameters (Ea, ΔH#, ΔS#, ΔG#)

Computational methods can predict the energetic barriers (activation energy, Ea) and the changes in enthalpy (ΔH#), entropy (ΔS#), and Gibbs free energy (ΔG#) associated with the transition state of a chemical reaction. For a reaction involving this compound, these parameters would be crucial for understanding the reaction rate and feasibility. For example, in its synthesis via sulfonation of 1-butyl-1H-benzimidazole, computational modeling could identify the most likely mechanism and the associated energy profile.

Transition State Characterization

The characterization of a transition state is a key aspect of computational kinetics. A transition state represents the highest energy point along a reaction coordinate and is characterized by having exactly one imaginary vibrational frequency. Computational chemistry allows for the precise location and analysis of these transient structures. For reactions involving this compound, identifying the geometry and electronic structure of the transition state would provide invaluable insight into the reaction mechanism at a molecular level.

Derivatization and Functionalization Strategies of 1 Butyl 1h Benzimidazole 2 Sulfonic Acid

Modifications at the Benzimidazole (B57391) Nitrogen Atoms

The benzimidazole ring system contains a secondary amine-like nitrogen (at position 3) that is a prime target for functionalization through alkylation, arylation, and sulfonylation.

N-alkylation is a common strategy for modifying the benzimidazole core. This reaction typically involves the deprotonation of the N-H group with a base, followed by nucleophilic attack on an alkyl halide. A well-documented approach for analogous compounds involves reacting the benzimidazole scaffold with alkyl bromides in the presence of a base like potassium hydroxide (B78521) and a phase-transfer catalyst such as tetrabutylammonium (B224687) hydrogen sulfate (B86663). researchgate.net Another established method is the condensation reaction with formic acid or aldehydes, which can be catalyzed by boric acid in aqueous media. researchgate.net The synthesis of the related compound, 1-ethyl-1H-benzimidazole-2-sulfonic acid, is achieved by reacting 1H-benzimidazole-2-sulfonic acid with diethyl sulfate, demonstrating a direct pathway for N-alkylation. chemicalbook.com

N-arylation, the attachment of an aryl group to the nitrogen atom, can be accomplished through methods like the copper-catalyzed Ullmann condensation. rsc.orgresearchgate.net This reaction typically involves coupling the benzimidazole with an aryl halide in the presence of a copper catalyst and a base.

| Reaction Type | Reagents and Conditions | Product Type | Reference |

| N-Alkylation | Alkyl bromide, Potassium hydroxide, Tetrabutylammonium hydrogen sulfate (phase-transfer catalyst) | 1,3-Dialkyl-benzimidazolium salt | researchgate.net |

| N-Alkylation | Diethyl sulfate, Potassium hydroxide, 50°C | 1-Ethyl-3-butyl-benzimidazolium derivative | chemicalbook.com |

| N-Arylation | Aryl halide, Copper(I) catalyst, Base (e.g., K2CO3) | 1-Aryl-3-butyl-benzimidazolium salt | rsc.orgresearchgate.net |

N-sulfonylation introduces a sulfonyl group (-SO2R) to the nitrogen atom of the benzimidazole ring, a modification known to be significant for creating compounds with a range of biological activities. nih.govresearchgate.net The synthesis is generally achieved through the reaction of the benzimidazole N-H group with a substituted sulfonyl chloride (R-SO2Cl) in the presence of a base. nih.govresearchgate.net Triethylamine is commonly used to neutralize the HCl generated during the reaction. researchgate.net This substitution reaction proceeds via a nucleophilic attack of the benzimidazole nitrogen on the electrophilic sulfur atom of the sulfonyl chloride. nih.gov

| Reactant 1 | Reactant 2 | Base | Solvent | Product | Reference |

| 1-Butyl-1H-benzimidazole-2-sulfonic acid | Benzene (B151609) sulfonyl chloride | Triethylamine | Dichloromethane | 1-Butyl-3-(phenylsulfonyl)-1H-benzimidazole-2-sulfonic acid | nih.govnih.gov |

| This compound | p-Toluenesulfonyl chloride | Pyridine | Pyridine | 1-Butyl-3-(tosyl)-1H-benzimidazole-2-sulfonic acid | nih.gov |

Modifications at the Sulfonic Acid Group

The sulfonic acid moiety (-SO3H) is a strong acid group that can be converted into various functional derivatives, including esters, sulfonyl chlorides, and sulfonamides, thereby altering the compound's solubility and reactivity.

The sulfonic acid group can undergo esterification with alcohols to form sulfonate esters (-SO3R). This transformation is significant as molecules structurally related to this compound are used as Brønsted acidic ionic liquid catalysts for esterification reactions, such as converting fatty acids and bioethanol into biodiesel. nih.govmdpi.com The reaction can be driven by removing water, often using a Dean-Stark apparatus or dehydrating agents. Alternatively, the sulfonic acid can be converted to a more reactive intermediate like a sulfonyl chloride first, which then readily reacts with an alcohol.

| Reaction | Reagents | Conditions | Product | Reference |

| Direct Esterification | Alcohol (e.g., Butanol), Acetic Acid | Reflux, with the sulfonic acid acting as a catalyst | Butyl acetate | researchgate.net |

| Two-step Esterification | 1. Thionyl chloride; 2. Alcohol (e.g., Methanol), Base (e.g., Pyridine) | 1. Reflux; 2. 0°C to room temperature | Methyl 1-butyl-1H-benzimidazole-2-sulfonate | nih.gov |

A key derivatization of sulfonic acids is their conversion to sulfonyl chlorides (-SO2Cl), which are versatile intermediates for synthesizing other sulfur-containing compounds. organic-chemistry.orgresearchgate.net Sulfonyl chlorides are typically prepared by treating the sulfonic acid with chlorinating agents like thionyl chloride (SOCl2) or chlorosulfonic acid. researchgate.netresearchgate.net

The resulting sulfonyl chloride is highly reactive and can be readily converted into sulfonamides (-SO2NR2) by reacting with primary or secondary amines or ammonia. nih.govacs.org This reaction is fundamental in medicinal chemistry for creating sulfa drugs and other bioactive molecules. nih.govresearchgate.net The process involves the nucleophilic attack of the amine on the sulfonyl chloride, displacing the chloride ion. acs.org

| Step | Starting Material | Reagent(s) | Product | Reference |

| 1. Sulfonyl Chloride Formation | This compound | Thionyl chloride (SOCl2) or Chlorosulfonic acid (ClSO3H) | 1-Butyl-1H-benzimidazole-2-sulfonyl chloride | organic-chemistry.orgresearchgate.netresearchgate.net |

| 2. Sulfonamide Formation | 1-Butyl-1H-benzimidazole-2-sulfonyl chloride | Ammonia or Primary/Secondary Amine (e.g., Aniline) | 1-Butyl-1H-benzimidazole-2-sulfonamide | nih.govacs.orgnih.gov |

Modifications at the Butyl Side Chain

The N-butyl group provides a hydrocarbon scaffold that can also be functionalized, although this site is generally less reactive than the benzimidazole ring or the sulfonic acid group. Standard methods for alkane functionalization could be applied, such as free-radical halogenation, to introduce a handle for further derivatization. For instance, bromination using N-bromosuccinimide (NBS) under UV irradiation could selectively introduce a bromine atom at the terminal position of the butyl chain. This halogenated intermediate could then be used in various nucleophilic substitution reactions to introduce other functional groups like hydroxyls, azides, or ethers. However, specific research on the functionalization of the butyl chain of this compound is less documented compared to modifications of the heterocyclic core and the sulfonic acid group.

Homologation and Branched Chain Introductions

The synthesis of homologous and branched-chain derivatives of this compound is crucial for systematically studying structure-activity relationships. These modifications primarily involve altering the N-alkyl substituent.

Homologation:

Homologation, the process of lengthening an alkyl chain by a single repeating unit, can be achieved by synthesizing a series of 1-alkyl-1H-benzimidazole-2-sulfonic acids with varying alkyl chain lengths (e.g., pentyl, hexyl, heptyl). A common synthetic route involves the initial N-alkylation of a benzimidazole precursor, followed by sulfonation at the C2 position.

The general approach for synthesizing these homologs would start with the N-alkylation of benzimidazole with the corresponding alkyl halide (e.g., 1-bromopentane, 1-bromohexane) in the presence of a base. This is a well-established method for preparing N-substituted benzimidazoles. Following the N-alkylation, the resulting 1-alkyl-1H-benzimidazole can be sulfonated at the 2-position. This two-step process allows for the creation of a homologous series of the target compound.

Below is a table of potential homologous derivatives of this compound that could be synthesized using this methodology.

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Alkyl Chain |

| 1-Propyl-1H-benzimidazole-2-sulfonic acid | C10H12N2O3S | 240.28 | Propyl |

| This compound | C11H14N2O3S | 254.31 | Butyl |

| 1-Pentyl-1H-benzimidazole-2-sulfonic acid | C12H16N2O3S | 268.34 | Pentyl |

| 1-Hexyl-1H-benzimidazole-2-sulfonic acid | C13H18N2O3S | 282.36 | Hexyl |

Branched Chain Introductions:

The introduction of branched chains at the N1-position of the benzimidazole ring can significantly impact the compound's physical and chemical properties due to steric effects. The most direct method to achieve this is not through the modification of the existing N-butyl group but rather by starting the synthesis with a branched-chain amine.

For instance, to synthesize a derivative with an isobutyl or a sec-butyl group, the corresponding branched alkyl halide (e.g., 1-bromo-2-methylpropane (B43306) for an isobutyl group, or 2-bromobutane (B33332) for a sec-butyl group) would be reacted with the benzimidazole precursor.

While methods for the C2-selective branched alkylation of the benzimidazole core have been reported, direct post-synthetic modification of the N1-butyl group to introduce branching is not a commonly described strategy and would likely involve a more complex, multi-step synthetic pathway.

Regioselective Functionalization of the Benzene Ring

The functionalization of the benzene ring of this compound through electrophilic aromatic substitution is governed by the directing effects of the existing substituents. The key to predicting the regioselectivity of these reactions lies in understanding the electronic properties of the fused N-butyl-imidazole moiety and the influence of the sulfonic acid group at the C2-position.

In electrophilic aromatic substitution reactions such as halogenation and nitration, the position of the new substituent is a result of the interplay between these activating and deactivating effects. For benzimidazole and its derivatives, electrophilic substitution typically occurs at the 5- and 6-positions, as these are electronically enriched due to the influence of the imidazole (B134444) nitrogens. researchgate.net The sulfonic acid group's deactivating effect is expected to be more pronounced at the 4- and 7-positions, which are closer to the imidazole ring.

The following table summarizes the expected regioselective outcomes for common electrophilic aromatic substitution reactions on the benzene ring of this compound, based on general principles and findings for related benzimidazole compounds.

| Reaction | Reagents | Expected Major Product(s) | Rationale |

| Halogenation | Br2, FeBr3 or NBS | 5-Bromo- and 6-bromo-1-butyl-1H-benzimidazole-2-sulfonic acid | The imidazole ring is an ortho-, para-director, activating the 5- and 6-positions. The sulfonic acid group's deactivating effect is less pronounced at these positions. |

| Nitration | HNO3, H2SO4 | 5-Nitro- and 6-nitro-1-butyl-1H-benzimidazole-2-sulfonic acid | Similar to halogenation, the activating effect of the imidazole ring directs the nitro group to the 5- and 6-positions. researchgate.net |

| Sulfonation | Fuming H2SO4 | 5-Sulfonyl- and 6-sulfonyl-1-butyl-1H-benzimidazole-2-sulfonic acid | Although the ring is already sulfonated at C2, further sulfonation on the benzene ring would likely occur at the 5- or 6-position, though harsher conditions may be required due to the existing deactivating groups. |

It is important to note that these predictions are based on established principles of electrophilic aromatic substitution and data from analogous compounds. libretexts.orgunizin.org The actual regioselectivity would need to be confirmed through experimental studies.

Supramolecular Chemistry of Benzimidazole Sulfonic Acids

Hydrogen Bonding Interactions

Hydrogen bonds are highly directional interactions that play a pivotal role in the formation of predictable structural motifs in the solid state and in molecular recognition processes in solution.

Intermolecular Hydrogen Bonding Networks in Solid State and Solution

For 1-butyl-1H-benzimidazole-2-sulfonic acid, the presence of both a hydrogen bond donor (the sulfonic acid group) and hydrogen bond acceptors (the nitrogen atoms of the benzimidazole (B57391) ring and the oxygen atoms of the sulfonic acid group) would be expected to lead to the formation of extensive hydrogen bonding networks. In the solid state, these interactions would likely define the crystal packing. In solution, hydrogen bonding would influence solubility and interactions with solvent molecules. However, specific studies detailing these networks for the title compound are not currently available.

π–π Stacking Interactions

The aromatic benzimidazole core is capable of engaging in π–π stacking interactions, which are attractive non-covalent interactions between aromatic rings.

Non-Covalent Interactions in Solution and Gas Phase

Beyond hydrogen bonding and π–π stacking, other non-covalent forces such as van der Waals interactions and dipole-dipole interactions would also be at play, influencing the behavior of this compound in the solution and gas phases. Computational studies are often employed to understand these complex interactions, but such studies specific to this compound were not found.

Formation of Supramolecular Assemblies and Networks

The interplay of the aforementioned non-covalent interactions can lead to the formation of complex supramolecular assemblies and networks with specific topologies and functions.

Host-Guest Chemistry Applications

The benzimidazole scaffold can be a component of larger host molecules designed to bind specific guest molecules through a combination of non-covalent interactions. While the potential for this compound to participate in host-guest chemistry exists, there is no specific research documenting such applications.

Green Chemistry Approaches in Synthesis and Application

Environmentally Benign Synthetic Methods

Modern synthetic strategies for benzimidazole (B57391) derivatives focus on creating more sustainable pathways that are safer, more efficient, and less wasteful than traditional methods. mdpi.com Historically, the synthesis of these compounds often involved harsh conditions, toxic solvents, and catalysts that were difficult to recover and reuse. mdpi.com Green chemistry addresses these challenges through innovative approaches.

Solvent-free reactions, often referred to as neat reactions, represent a significant advancement in green synthesis by eliminating the use of volatile organic compounds (VOCs). Solvents are a major contributor to chemical waste, and their elimination simplifies purification, reduces costs, and minimizes environmental pollution. nih.gov One approach to achieving solvent-free conditions is through mechanochemistry, such as ball milling, which has been successfully used for the synthesis of benzimidazole derivatives from benzoic acid and o-phenylenediamine (B120857) without any solvent. mdpi.com

While many modern methods still rely on a catalyst to achieve high efficiency, research into catalyst-free pathways is ongoing. For instance, some syntheses of 2-aryl benzoxazoles, a related heterocyclic compound, have been achieved under catalyst-free, microwave-promoted conditions, suggesting potential avenues for developing similar methods for benzimidazole sulfonic acids. acs.org The combination of solvent-free and catalyst-free conditions presents an ideal green chemistry scenario, significantly reducing the environmental footprint of the synthesis.

Water is considered an ideal green solvent due to its non-toxicity, non-flammability, availability, and safety. sphinxsai.com Its use in organic synthesis aligns with the goals of green chemistry by replacing hazardous organic solvents. Several efficient methods for synthesizing benzimidazole derivatives in aqueous media have been developed.

For example, a highly selective synthesis of 2-aryl-1-arylmethyl-1H-1,3-benzimidazoles has been demonstrated using a silica-bonded propyl-S-sulfonic acid catalyst in water at 80°C, achieving good to excellent yields. researchgate.net Boron sulfonic acid has also been employed as an efficient catalyst for the condensation of o-phenylenediamines with aldehydes in water under mild, room-temperature conditions. sphinxsai.com Furthermore, a one-step synthesis for various benzazole-based sulfonamides has been successfully carried out in an aqueous ethanol (B145695) medium, highlighting the versatility of water as a solvent for creating these structures. nih.gov

A key principle of green chemistry is the use of catalysts to enhance reaction efficiency and selectivity. Heterogeneous catalysts, which exist in a different phase from the reactants, are particularly advantageous because they can be easily separated from the reaction mixture and reused. oiccpress.com This recyclability reduces waste and lowers operational costs.

Several types of recyclable and heterogeneous catalysts have been developed for benzimidazole synthesis:

Sulfonic Acid Functionalized Magnetic Nanoparticles : Catalysts like sulfonic acid functionalized cobalt ferrite (B1171679) (CoFe2O4@SiO2–SO3H) have been used for the efficient synthesis of benzimidazoles. niscpr.res.inresearchgate.net These magnetic nanoparticles can be easily recovered using an external magnet and have been shown to be reusable for at least seven cycles without a significant loss of activity. niscpr.res.in

Silica-Supported Sulfonic Acid : Sulfonic acid functionalized silica (B1680970) (SBA-Pr-SO3H) serves as an effective, reusable heterogeneous catalyst. researchgate.netarabjchem.org It has been used for the one-pot synthesis of 2-substituted benzimidazoles at room temperature and can be recovered and reused for multiple reaction cycles with nearly consistent reactivity. researchgate.net

Brønsted Acidic Ionic Liquid (BAIL) Gels : BAILs can be incorporated into a gel, creating a heterogeneous catalyst that is effective for the synthesis of benzimidazoles under solvent-free conditions. acs.org This gel catalyst can be easily recovered by centrifugation and reused for at least five runs without a significant loss in catalytic activity. acs.org

Heteropolyacids : These compounds have been explored as heterogeneous and recyclable catalysts for synthesizing benzimidazole derivatives, contributing to the development of environmentally friendly chemical processes. researchgate.net

The table below summarizes the performance of various recyclable catalysts in benzimidazole synthesis.

| Catalyst Type | Example | Key Advantages | Reusability | Source(s) |

| Magnetic Nanoparticles | Sulfonic acid functionalized CoFe₂O₄ | Easy magnetic separation, high yield, short reaction time | At least 7 cycles | niscpr.res.in |

| Functionalized Silica | Sulfonic acid functionalized silica (SBA-Pr-SO₃H) | Heterogeneous, mild reaction conditions, simple work-up | At least 3 cycles | researchgate.net |

| Ionic Liquid Gels | Brønsted Acidic Ionic Liquid (BAIL) gel | Solvent-free conditions, easy separation via centrifugation | At least 5 cycles | acs.org |

| Heteropolyacids | Tungstophosphoric acid | Environmentally friendly, efficient for condensation reactions | Recyclable | researchgate.net |

This table is interactive. Click on the headers to sort the data.

Atom economy is a core concept in green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the final desired product. nih.govwjpps.com A high atom economy indicates that less waste is generated at the molecular level. amazonaws.com This is distinct from reaction yield, which only measures the amount of product obtained relative to the theoretical maximum. nih.gov

The E-factor (Environmental factor) is another metric used to quantify waste, defined as the mass ratio of waste generated to the desired product. wiley.com The goal of green chemistry is to design syntheses with high atom economy and a low E-factor. researchgate.net

In the context of benzimidazole synthesis, strategies to improve these metrics include:

Reaction Design : Choosing addition and cyclization reactions over substitution or elimination reactions, which inherently produce by-products, improves atom economy. nih.gov

Catalyst Selection : Using efficient catalysts can enable reactions with higher atom economy. For instance, the synthesis of benzimidazoles using a sulfonated magnetic cobalt ferrite nanocatalyst reported a high atom economy value of 90.65% and a low E-factor of 0.126, signifying a highly efficient and low-waste process. lookchem.com

These metrics guide chemists in developing more sustainable synthetic routes that maximize resource utilization and minimize the environmental burden of chemical production. wjpps.com

Sustainable Applications of Benzimidazole Sulfonic Acids

Benzimidazole sulfonic acid derivatives are not only synthesized using green methods but are also employed as sustainable catalysts in various organic reactions. Their unique chemical structures, combining the aromatic benzimidazole core with the acidic sulfonic acid group, make them highly effective in catalytic applications.

Derivatives of 1-butyl-1H-benzimidazole-2-sulfonic acid are integral to several classes of advanced, sustainable catalysts.

Brønsted Acidic Ionic Liquids (BAILs) : Imidazole (B134444) and benzimidazole-based sulfonic acids have been synthesized to act as Brønsted acidic ionic liquids. iitrpr.ac.in These BAILs serve as effective and recyclable dual solvent-catalysts for a range of organic reactions, including multi-component coupling reactions like the Biginelli reaction. iitrpr.ac.inresearchgate.netnih.gov Their catalytic activity is often higher than that of conventional solid acid catalysts. iitrpr.ac.inresearchgate.net The acidity of these BAILs can be tuned, and they can be reused multiple times without significant loss of activity, making them attractive for sustainable chemical processes. iitrpr.ac.in

Functionalized Nanoporous Carbons and Silicas : The sulfonic acid group can be tethered to solid supports to create robust heterogeneous catalysts. Organosulfonic acid-functionalized nanoporous materials, such as SBA-15 silica and CMK-5 carbon, have been used as solid acid catalysts for benzimidazole synthesis. arabjchem.orgrsc.org These materials offer high surface area and well-defined pore structures, which enhance catalytic efficiency. They are environmentally benign, reusable, and facilitate simple work-up procedures. arabjchem.org

Sulfonated Metal Ferrites : Magnetic nanoparticles, such as cobalt ferrite (CoFe₂O₄), can be functionalized with sulfonic acid groups to create highly efficient and magnetically separable catalysts. niscpr.res.inlookchem.com These catalysts have been successfully applied to the green synthesis of 2-substituted benzimidazole derivatives. lookchem.com The key advantages of this system include high product yields, short reaction times, mild reaction conditions, and excellent reusability, aligning perfectly with the principles of sustainable chemistry. niscpr.res.inlookchem.comconsensus.app

The table below highlights various applications of these catalytic systems.

| Catalyst Class | Specific Example | Application in Organic Synthesis | Key Sustainability Features | Source(s) |

| Brønsted Acidic Ionic Liquids | Benzimidazole-based BAILs | Multi-component coupling reactions (e.g., Biginelli reaction) | High catalytic activity, recyclable, low cost | iitrpr.ac.inresearchgate.net |

| Functionalized Nanoporous Materials | Sulfonic acid functionalized SBA-15 silica | One-pot synthesis of triazoloquinazolinones and benzimidazoquinazolinones | Heterogeneous, reusable, solvent-free conditions, high yields | arabjchem.org |

| Sulfonated Metal Ferrites | Sulfonic acid functionalized CoFe₂O₄ | One-pot condensation for benzimidazole synthesis | Magnetically separable, reusable, high atom economy, low E-factor | niscpr.res.inlookchem.com |

This table is interactive. Click on the headers to sort the data.

Biorenewable Feedstock Utilization

The synthesis of specialty chemicals from renewable biological resources is a cornerstone of green chemistry, aiming to reduce reliance on petrochemical feedstocks and minimize environmental impact. For a molecule such as this compound, a fully biorenewable pathway is not yet established in published literature. However, a plausible synthetic route can be conceptualized by examining the bio-based production of its key structural precursors: the butyl group, the benzimidazole core, and the sulfonic acid functionality. This approach involves integrating biotechnological and chemocatalytic processes to convert biomass into the necessary building blocks.

The structure of this compound can be deconstructed into three main components for which biorenewable sourcing is conceivable:

The N-butyl group: This can be derived from bio-butanol.

The benzimidazole core: This is typically synthesized from o-phenylenediamine and a one-carbon (C1) source, both of which have potential bio-based origins.

The sulfonic acid group: While challenging, green approaches to sulfonation are an active area of research.

Bio-based Production of Precursors

Advanced Material Science Applications of Benzimidazole Sulfonic Acid Derivatives

Polymer and Composite Materials

The incorporation of benzimidazole (B57391) sulfonic acid derivatives into polymers and composites can significantly enhance their physicochemical properties. The butyl group can improve solubility and processability, while the sulfonic acid group can introduce proton conductivity and facilitate interactions with other components of a composite material.

Incorporation into Polybenzimidazole Composites

Polybenzimidazole (PBI) is a high-performance polymer known for its exceptional thermal and chemical stability. Grafting butyl sulfonate groups onto the PBI backbone has been shown to influence the material's properties favorably. The introduction of the butyl sulfonate side chains can increase the free volume within the polymer matrix, which allows for higher phosphoric acid doping levels. This, in turn, enhances the proton conductivity of the resulting composite membranes, a crucial factor for their application in high-temperature proton exchange membrane fuel cells (PEMFCs).

Table 1: Comparison of PBI and PBI-BS Blend Membranes

| Property | Neat PBI Membranes | PBI/PBI-BS Blend Membranes |

|---|---|---|

| Mechanical Properties | Lower Tensile Strength | Improved Mechanical Properties benthamdirect.com |

| Phosphoric Acid Doping | Lower Doping Level | Higher Doping Level benthamdirect.com |

| Proton Conductivity | Lower Conductivity | Higher Proton Conductivity benthamdirect.com |

| Fuel Cell Performance | Good | Enhanced Performance benthamdirect.com |

Use as Curing Agents for Epoxy Resins

Imidazole (B134444) derivatives are widely recognized for their role as effective curing agents and accelerators for epoxy resins. researchgate.net While direct studies on 1-butyl-1H-benzimidazole-2-sulfonic acid as a curing agent are not extensively documented, the application of closely related compounds like 1-butylimidazole (B119223) provides strong evidence for its potential in this area. tandfonline.comrsc.org Imidazoles function by catalytically inducing the anionic polymerization of the epoxy resin, leading to a cross-linked, thermoset polymer. researchgate.net

The use of imidazole-based curing agents can offer a range of pot lives, from a few hours to several months, making them versatile for various applications. researchgate.net Microencapsulation of imidazole curing agents has been explored as a strategy to create latent curing systems. tandfonline.comrsc.org This allows for one-component epoxy formulations with extended storage stability, where the curing process is initiated by a trigger such as heat. nih.gov The sulfonic acid group in this compound could potentially influence the reactivity and catalytic activity of the imidazole ring, as well as the properties of the final cured epoxy network.

Electronic and Optical Materials

The conjugated aromatic system of the benzimidazole core suggests that its derivatives may possess interesting electronic and optical properties. Research in this area is ongoing, with several applications being explored for various benzimidazole compounds.

Applications as Organic Semiconductors

Role in Dye-Sensitized Solar Cells

Benzimidazole derivatives have shown considerable promise in the field of dye-sensitized solar cells (DSSCs). N-Butyl-1H-benzimidazole and its analogs have been investigated for their use as electrolytes, where they can improve charge transfer capabilities. nih.gov The addition of benzimidazole derivatives to the electrolyte in DSSCs has been found to enhance the open-circuit photovoltage (Voc) and the fill factor (ff). researchgate.net

The mechanism behind this improvement is thought to involve the interaction of the benzimidazole compound with the surface of the titanium dioxide (TiO2) photoanode. This interaction can passivate the surface, reducing charge recombination and leading to a higher Voc. researchgate.net The specific properties of the benzimidazole derivative, such as the partial charge on the nitrogen atoms and the molecular size, have been shown to correlate with the performance of the solar cell. researchgate.net While the sulfonic acid group at the 2-position would likely alter the electronic properties and solubility of the molecule, the N-butyl-benzimidazole core structure is a promising component for enhancing DSSC efficiency.

Table 2: Effect of Benzimidazole Additives on DSSC Performance

| Performance Metric | Effect of Benzimidazole Additives |

|---|---|

| Open-Circuit Photovoltage (Voc) | Drastic Enhancement researchgate.net |

| Fill Factor (ff) | Drastic Enhancement researchgate.net |

| Short-Circuit Photocurrent Density (Jsc) | Reduction researchgate.net |

Chemiluminescence Applications

There is a growing interest in the luminescent properties of benzimidazole derivatives. While direct evidence for the chemiluminescence of this compound is not available, numerous studies have highlighted the fluorescence and general luminescence of related compounds. Various synthesized benzimidazole derivatives have been shown to emit strong blue light, with high fluorescence quantum yields. benthamdirect.comnih.gov

These luminescent properties are being explored for a range of applications, including fluorescent sensors and organic light-emitting diodes (OLEDs). The specific emission wavelengths and quantum yields are highly dependent on the substituents on the benzimidazole core. benthamdirect.comnih.gov For instance, certain 2-(2-hydroxyphenyl) substituted benzimidazole derivatives have been found to be effective sensitizers for the characteristic luminescence of terbium(III) ions. tandfonline.com This suggests that with appropriate molecular design, benzimidazole sulfonic acid derivatives could be tailored for specific chemiluminescent or electroluminescent applications.

Corrosion Inhibition Mechanisms and Applications of this compound

Benzimidazole and its derivatives are a significant class of organic compounds recognized for their efficacy as corrosion inhibitors for various metals and alloys, particularly in acidic environments. peacta.orgresearchgate.net Their protective properties are attributed to their molecular structure, which includes a benzene (B151609) ring fused to an imidazole ring, containing nitrogen heteroatoms and π-electrons. peacta.orgelectrochemsci.org These features facilitate the adsorption of the molecule onto the metal surface, creating a protective barrier against corrosive agents. orientjchem.orgqu.edu.qa

While specific research on "this compound" is limited in publicly available literature, its corrosion inhibition mechanisms and potential applications can be thoroughly understood by examining closely related benzimidazole derivatives. The principles governing the behavior of compounds like 1-Butyl-2-(4-methylphenyl)benzimidazole (BMPB) and various benzimidazole sulfonic acids provide a strong basis for assessing its performance. researchgate.net

Corrosion Inhibition Mechanisms

The primary mechanism by which benzimidazole derivatives, including this compound, protect metals from corrosion is through adsorption onto the metal surface, forming a protective film that isolates the metal from the aggressive medium. orientjchem.orgresearchgate.net This process is influenced by several factors, including the inhibitor's molecular structure, the nature of the metal surface, and the composition of the corrosive environment.

Adsorption and Film Formation: The benzimidazole molecule possesses multiple active sites for bonding with a metal surface. The nitrogen atoms in the imidazole ring have lone pairs of electrons, and the fused benzene ring provides a source of π-electrons. peacta.orgresearchgate.net These electrons can be shared with the vacant d-orbitals of the metal (like iron in steel), leading to the formation of coordinate covalent bonds (chemisorption). Additionally, in acidic solutions, the nitrogen atoms can become protonated. The resulting cationic molecule can then be electrostatically attracted to the metal surface, which becomes negatively charged in the presence of anions like Cl⁻ or SO₄²⁻ (physisorption).

The presence of specific substituent groups on the benzimidazole ring significantly impacts its inhibitive efficiency. The "1-butyl" group, an alkyl chain, enhances the surface coverage and hydrophobicity of the protective film. The "2-sulfonic acid" (-SO₃H) group can also participate in the adsorption process, potentially enhancing the bond with the metal surface. Studies on related compounds show that the adsorption of benzimidazole inhibitors typically follows the Langmuir adsorption isotherm, which implies the formation of a monolayer on the metal surface. researchgate.netacs.orgelectrochemsci.orgelectrochemsci.org

Electrochemical Action: Research on benzimidazole derivatives consistently demonstrates that they function as mixed-type inhibitors. researchgate.netacs.orgelectrochemsci.orgrsc.org This means they suppress both the anodic reaction (metal dissolution) and the cathodic reaction (hydrogen evolution) of the corrosion process. qu.edu.qaresearchgate.net By adsorbing onto the metal surface, the inhibitor molecules block the active sites where these electrochemical reactions occur. This leads to a significant decrease in the corrosion current density (i_corr) and an increase in the charge transfer resistance, as confirmed by potentiodynamic polarization and electrochemical impedance spectroscopy (EIS) studies on analogous compounds. peacta.orgrsc.org

For instance, studies on 1-Butyl-2-(4-methylphenyl)benzimidazole (BMPB) in 1.0 M HCl confirmed its action as a mixed-type inhibitor, effectively suppressing both anodic and cathodic reactions through the formation of a protective film. researchgate.net

Research Findings from Related Benzimidazole Derivatives

Electrochemical studies provide quantitative data on the effectiveness of corrosion inhibitors. The tables below summarize typical findings for benzimidazole derivatives on mild steel in acidic media, which serve as a proxy for the expected performance of this compound.

Table 1: Potentiodynamic Polarization Data for a Benzimidazole Derivative (BMPB) on Mild Steel in 1.0 M HCl

| Inhibitor Concentration (M) | Corrosion Potential (E_corr) (mV vs. SCE) | Corrosion Current Density (i_corr) (µA/cm²) | Inhibition Efficiency (%) |

| Blank | -475 | 1056 | - |

| 1 x 10⁻⁵ | -470 | 185.3 | 82.4 |

| 5 x 10⁻⁵ | -465 | 98.7 | 90.6 |

| 1 x 10⁻⁴ | -462 | 65.2 | 93.8 |

| 5 x 10⁻⁴ | -458 | 35.1 | 96.7 |

| 1 x 10⁻³ | -455 | 25.4 | 97.6 |

Data derived from studies on 1-Butyl-2-(4-methylphenyl)benzimidazole, a close structural analog. researchgate.net

Table 2: Electrochemical Impedance Spectroscopy (EIS) Data for a Benzimidazole Derivative (BMPB) on Mild Steel in 1.0 M HCl

| Inhibitor Concentration (M) | Charge Transfer Resistance (R_ct) (Ω·cm²) | Double Layer Capacitance (C_dl) (µF/cm²) | Inhibition Efficiency (%) |

| Blank | 45.8 | 125.6 | - |

| 1 x 10⁻⁵ | 258.4 | 75.3 | 82.3 |

| 5 x 10⁻⁵ | 495.2 | 60.1 | 90.8 |

| 1 x 10⁻⁴ | 732.1 | 52.4 | 93.7 |

| 5 x 10⁻⁴ | 1158.6 | 40.8 | 96.0 |

| 1 x 10⁻³ | 1542.3 | 31.5 | 97.0 |

Data derived from studies on 1-Butyl-2-(4-methylphenyl)benzimidazole, a close structural analog. researchgate.net

These tables illustrate that as the concentration of the benzimidazole inhibitor increases, the corrosion current density decreases while the charge transfer resistance increases, signifying enhanced protection. The inhibition efficiency for these related compounds can reach over 97%, demonstrating their high effectiveness. researchgate.net

Applications

The primary application for this compound in material science is as a corrosion inhibitor, particularly for protecting mild steel and other metals in acidic environments. orientjchem.org Such conditions are common in numerous industrial processes.

Industrial Cleaning and Pickling: Hydrochloric acid and sulfuric acid are widely used to remove rust and scale from metal surfaces before further processing, such as galvanizing or painting. qu.edu.qa Adding a benzimidazole inhibitor to the pickling bath minimizes the acid's attack on the base metal without hindering the scale removal process.

Oil and Gas Industry: Acidizing is a technique used to enhance the productivity of oil wells, where acids are pumped into the well to dissolve rock formations. Corrosion inhibitors are essential to protect the metal casings and tubing of the well from the highly corrosive acidic fluids.

Chemical Processing: Many chemical manufacturing processes involve acidic solutions, where benzimidazole derivatives can be used to protect reactors, pipelines, and storage tanks from corrosion.

The effectiveness of these compounds in aggressive media, their ability to form stable protective films, and the high inhibition efficiencies observed in related derivatives make them valuable components in asset protection strategies across various industries. peacta.orgacs.org

Q & A

Q. How can this compound be integrated into materials science research, such as polymer electrolytes?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.